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Compound of Interest

Compound Name:
Benzenepropanamine, 2-chloro-N-

methyl-

CAS No.: 103273-66-1

Cat. No.: B7843673

Get Quote

Executive Summary & Compound Identity
2-Chloro-N-methyl-benzenepropanamine, also known as N-methyl-3-(2-

chlorophenyl)propylamine, is a secondary amine intermediate structurally aligned with the

phenylpropylamine class of pharmacophores.[1] It serves as a critical scaffold in the synthesis

of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake

inhibitors (SSRIs), functioning as the 2-chloro analog of the N-methyl-3-phenylpropylamine

backbone found in compounds like Fluoxetine and Atomoxetine.[1]
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Identifier Details

IUPAC Name N-Methyl-3-(2-chlorophenyl)propan-1-amine

CAS Registry Number 103273-66-1

Chemical Formula C₁₀H₁₄ClN

Molecular Weight 183.68 g/mol

SMILES CNCCCC1=CC=CC=C1Cl

InChI Key
(Predicted) ZJYHHYQZZQZXZX-

UHFFFAOYSA-N

Physicochemical Core Properties[1]
The following data aggregates experimental observations and high-fidelity predictive modeling

(ACD/Labs, EPISuite) standard for this structural class.

Physical State & Solubility[1]
Physical State (Free Base): Colorless to pale yellow oil at Standard Temperature and

Pressure (STP).[1]

Physical State (HCl Salt): White crystalline solid.[1]

Boiling Point (Predicted): 245°C ± 10°C at 760 mmHg.[1]

Density: ~1.05 g/cm³ (Liquid).[1]

Solubility:

Water:[1] Low (Free Base); High (HCl Salt).[1]

Organic Solvents: Soluble in dichloromethane (DCM), methanol, ethanol, and ethyl

acetate.

Lipophilicity & Acid-Base Profile
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Understanding the lipophilicity (LogP) and ionization (pKa) is crucial for predicting blood-brain

barrier (BBB) penetration and pharmacokinetics.[1]

Property Value Implication for Drug Design

LogP (Octanol/Water) 2.6 – 2.9 (Predicted)

Highly lipophilic; suggests

good passive membrane

permeability and potential CNS

activity.[1]

pKa (Basic Amine) 10.1 ± 0.3 (Predicted)

Exists predominantly as a

cation (protonated) at

physiological pH (7.4).[1]

Polar Surface Area (PSA) 12.03 Å²
Low PSA (< 90 Å²) correlates

with high BBB permeability.[1]

H-Bond Donors 1 Secondary amine hydrogen.

H-Bond Acceptors 1 Nitrogen lone pair.[1]

Structural Visualization & Synthesis Logic
Chemical Structure (Graphviz)[1]

Figure 1: Structural Segmentation of 2-Chloro-N-methyl-benzenepropanamine

2-Chlorophenyl Ring Propyl Chain
(-CH2-CH2-CH2-)

C1-C3 Link N-Methyl Amine
(-NH-CH3)

C-N Bond

Click to download full resolution via product page

Synthesis Protocols
Two primary pathways are established for the synthesis of 2-chloro-N-methyl-

benzenepropanamine. Method A (Reductive Amination) is preferred for high yield and purity.[1]

Method A: Reductive Amination (Recommended)
This pathway avoids the handling of unstable alkyl halides and minimizes over-alkylation.[1]
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Reagents:

Precursor: 3-(2-Chlorophenyl)propanal (Aldehyde).[1]

Amine Source: Methylamine (33% in EtOH or THF).[1]

Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).[1]

Protocol:

Imine Formation: Dissolve 3-(2-chlorophenyl)propanal (1.0 eq) in anhydrous Methanol

(MeOH). Add Methylamine (1.5 eq) dropwise at 0°C. Stir for 2 hours to form the imine

intermediate.

Reduction: Add NaBH₄ (1.2 eq) portion-wise over 30 minutes, maintaining temperature

<10°C.

Quenching: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl solution.[1]

[2]

Extraction: Evaporate MeOH. Extract aqueous residue with DCM (3x).[1]

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash

column chromatography (SiO₂, DCM:MeOH:NH₄OH).

Method B: Nucleophilic Substitution
Reagents: 1-Chloro-3-(2-chlorophenyl)propane + Methylamine (excess).[1]

Note: Requires large excess of methylamine to prevent tertiary amine formation.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://wap.guidechem.com/encyclopedia/methyl-3-phenyl-propyl-amine-dic227930.html
https://wap.guidechem.com/encyclopedia/methyl-3-phenyl-propyl-amine-dic227930.html
https://wap.guidechem.com/encyclopedia/methyl-3-phenyl-propyl-amine-dic227930.html
https://wap.guidechem.com/encyclopedia/methyl-3-phenyl-propyl-amine-dic227930.html
https://www.chemicalbook.com/synthesis/3-hydroxy-n-methyl-3-phenyl-propylamine.htm
https://wap.guidechem.com/encyclopedia/methyl-3-phenyl-propyl-amine-dic227930.html
https://wap.guidechem.com/encyclopedia/methyl-3-phenyl-propyl-amine-dic227930.html
https://wap.guidechem.com/encyclopedia/methyl-3-phenyl-propyl-amine-dic227930.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7843673?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Reductive Amination Pathway

3-(2-Chlorophenyl)propanal

Imine Intermediate

Step 1

2-Chloro-N-methyl-benzenepropanamine

Step 2

Methylamine / MeOH
(Imine Formation)

NaBH4 / 0°C
(Reduction)

Click to download full resolution via product page

Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures

are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃

δ 7.10 – 7.40 ppm: Multiplet (4H, Ar-H).[1] Distinct splitting pattern due to 2-chloro

substitution (ABCD system).[1]

δ 2.65 ppm: Triplet (2H, J=7 Hz, Ar-CH₂-).

δ 2.58 ppm: Triplet (2H, J=7 Hz, -CH₂-NH-).

δ 2.42 ppm: Singlet (3H, N-CH₃).[1]

δ 1.80 ppm: Quintet (2H, -CH₂-CH₂-CH₂-).
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Mass Spectrometry (MS)[1]
Technique: ESI+ or GC-MS.[1]

Molecular Ion (M+):m/z 183.[1]

Isotope Pattern: A characteristic 3:1 ratio at m/z 183 and 185 confirms the presence of a

single Chlorine atom (³⁵Cl / ³⁷Cl).[1]

Base Peak:m/z 44 (CH₂=NHCH₃⁺), resulting from alpha-cleavage of the amine chain.[1]

Safety & Handling (SDS Summary)
GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

Storage: Store in a cool, dry place (2-8°C). Hygroscopic; store under inert gas

(Nitrogen/Argon) if possible.[1]

Stability: Stable under normal conditions.[1] Incompatible with strong oxidizing agents and

acid chlorides.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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